2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Overview
Description
2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1080858 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Analysis
Synthesis of Dimethyl Derivatives in Herbicide Analysis : The dimethyl derivatives of various herbicides, including similar structures, have been synthesized for efficient gas chromatographic methods, enabling trace level analysis of these herbicides in water, soybeans, and soil (Anisuzzaman et al., 2000).
Derivation in Dye Synthesis : Mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes, which include isomeric ortho/para-aminobenzoic acids and corresponding methyl esters, have been synthesized. These dyes show improved pH stability due to the removal of active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).
Biologically Active Compounds Synthesis
Synthesis of Pyrimidine Derivatives : An unusual Michael addition method has been used to synthesize intermediates that can be converted into methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, revealing interesting biological activities (Berzosa et al., 2011).
Synthesis of Pharmacologically Relevant Compounds : A pharmacologically relevant compound, combining chloroquinoline and dihydropyrimidone moieties, has been synthesized and its structure determined through X-ray crystallography. This compound highlights the importance of structural design in pharmaceutical research (Watermeyer et al., 2009).
Heterocyclic Chemistry
Cyanoacetamide Derivatives Synthesis : In the field of heterocyclic chemistry, cyanoacetamide has been used to synthesize various benzothiophenes with antitumor and antioxidant activities, showcasing the application of similar chemical structures in medicinal chemistry (Bialy & Gouda, 2011).
Heterocyclic Compounds Formation : The structural modifications in thiazolo[3, 2-a]pyrimidines, a category of heterocyclic compounds, have been investigated to understand their conformational features and aggregation patterns, which are crucial in drug design and synthesis (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
methyl 2-[2-(4-chloro-1,6-dimethyl-2-oxopyridin-3-yl)ethyl]-6-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-10-14(19)13(17(21)20(11)2)9-8-12-6-5-7-15(23-3)16(12)18(22)24-4/h5-7,10H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCVYGZKYXRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122976 | |
Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-71-8 | |
Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365542-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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